![molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8](/img/no-structure.png)

(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

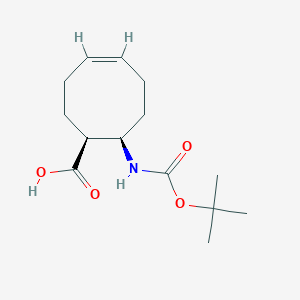

The compound belongs to a class of chemicals with potential relevance in medicinal chemistry and materials science. Compounds with similar structural features have been studied for their unique reactions and properties, which could have implications in drug development and the synthesis of new materials.

Synthesis Analysis

Synthetic routes for related compounds often involve multistep reactions, including condensation, cyclization, and functionalization processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters leads to complex cyclic structures through thermal cyclization processes (Racheva, Aliev, & Maslivets, 2008).

Molecular Structure Analysis

X-ray crystallography is a common method to determine the molecular structure of complex compounds. For instance, the structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine was elucidated using this technique, revealing a triclinic crystal system (Bremner, Donovan, Jarvis, & Ladd, 1977).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products, influenced by the specific reactants and conditions used. For example, the novel synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the versatility of reactions involving diamines, Meldrum's acid, and isocyanides (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can significantly influence the compound's behavior in biological systems or in material applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the potential uses of these compounds. Studies on related compounds have highlighted the importance of heteroaromatic rings, which can exhibit weak receptor antagonistic activity, as seen in studies on serotonin-3 receptor antagonists (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).

Aplicaciones Científicas De Investigación

Mechanism and Stereochemistry in Benzodiazepine Derivatives

Research by Wang et al. (2001) explored the mechanism and stereochemistry involved in the formation of β-lactam derivatives of benzodiazepines. They synthesized compounds like 2-Chloro-4-phenyl-2a-(4′-methoxyphenyl)-3,5-dihydroazatetracyclic[1,2-d]-benzo[1,4]diazepin-1-one and studied the stereochemical aspects through NMR spectroscopy and X-ray diffraction.

Inhibition and Cytotoxicity in Palladacycles

Spencer et al. (2009) investigated palladacycles with components resembling benzodiazepine structures. They examined the in vitro activity of these compounds as cytotoxic agents and their role as cathepsin B inhibitors, an enzyme implicated in cancer-related events. Their research is detailed in Spencer et al. (2009).

Stereochemical Investigations and Receptor Binding

Research by Blount et al. (1983) proposed a specific conformation for 1,4-benzodiazepines recognized by the benzodiazepine receptor complex. This was derived from comparisons of 3-dimensional structures obtained from single-crystal X-ray data for diazepam and other derivatives.

Synthesis of Novel Diazepine Derivatives

Researchers like El Bouakher et al. (2013) developed efficient synthesis methods for novel diazepine derivatives. This involved regioselective thionation and nucleophilic substitutions reactions, leading to various bis-functionalized 1,4-diazepines.

X-Ray Crystal Structure Determination

Tingley et al. (2006) synthesized a series of bis-triazenes with diazepane structures and determined their structures through X-ray crystallography, contributing to the understanding of these compounds' molecular configurations. Details can be found in Tingley et al. (2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox involves the following steps: 1) Synthesis of 5-chlorobenzo[d]oxazole, 2) Synthesis of (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM, 3) Synthesis of (2S,3S)-2,3-bis(benzoyloxy)-3-carbox, and 4) Coupling of the two intermediates to form the final compound.", "Starting Materials": [ "2-Aminobenzonitrile", "Chloroacetyl chloride", "Sodium hydroxide", "5-Chlorosalicylic acid", "Methylamine", "Benzoyl chloride", "Diethyl ether", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-chlorobenzo[d]oxazole", "a) Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in 20 mL of diethyl ether and add chloroacetyl chloride (1.2 mL, 14.5 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add 10 mL of 1 M sodium hydroxide solution and stir for another 1 h at room temperature.", "c) Collect the precipitate by filtration, wash with water, and dry to obtain 5-chlorobenzo[d]oxazole (1.2 g, 85%) as a white solid.", "Step 2: Synthesis of (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM", "a) Dissolve 5-chlorobenzo[d]oxazole (1.0 g, 5.5 mmol) and methylamine (0.5 mL, 10.0 mmol) in 10 mL of N,N-dimethylformamide and add triethylamine (1.2 mL, 8.8 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add (S)-2-benzyl-2-methyl-1,4-diazepane-1-carboxylic acid (1.8 g, 6.6 mmol), N,N'-dicyclohexylcarbodiimide (1.8 g, 8.8 mmol), and 4-dimethylaminopyridine (0.2 g, 1.6 mmol) and stir for another 24 h at room temperature.", "c) Collect the precipitate by filtration, wash with diethyl ether, and dry to obtain (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2.0 g, 80%) as a white solid.", "Step 3: Synthesis of (2S,3S)-2,3-bis(benzoyloxy)-3-carbox", "a) Dissolve 5-chlorosalicylic acid (1.0 g, 5.5 mmol) and benzoyl chloride (1.2 mL, 10.0 mmol) in 10 mL of dry pyridine and stir for 1 h at room temperature.", "b) Add acetic anhydride (1.2 mL, 12.5 mmol) dropwise with stirring at 0°C and stir for another 1 h at room temperature.", "c) Pour the reaction mixture into ice-cold water, collect the precipitate by filtration, wash with water, and dry to obtain (2S,3S)-2,3-bis(benzoyloxy)-3-carbox (1.8 g, 85%) as a white solid.", "Step 4: Coupling of the two intermediates to form the final compound", "a) Dissolve (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (1.0 g, 2.8 mmol) and (2S,3S)-2,3-bis(benzoyloxy)-3-carbox (1.2 g, 2.8 mmol) in 20 mL of dry N,N-dimethylformamide and add N,N'-dicyclohexylcarbodiimide (0.6 g, 2.8 mmol) and 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and stir for 24 h at room temperature.", "b) Pour the reaction mixture into ice-cold water, collect the precipitate by filtration, wash with water, and dry to obtain the final compound (1.8 g, 70%) as a white solid." ] } | |

Número CAS |

1276666-14-8 |

Nombre del producto |

(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox |

Fórmula molecular |

C31H30ClN3O9 |

Peso molecular |

624.0376 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)